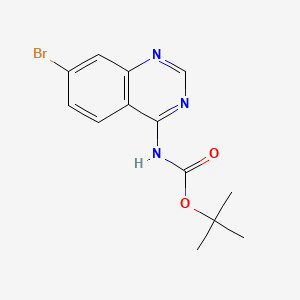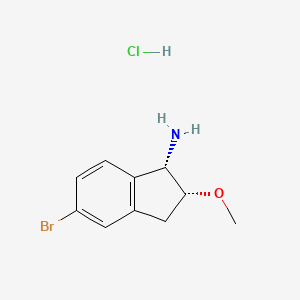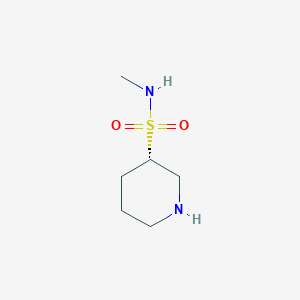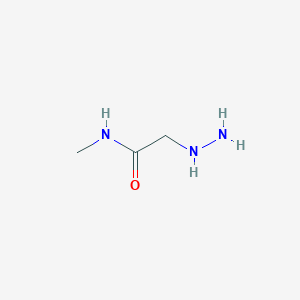
2-hydrazinyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-N-methylacetamide is an organic compound with the molecular formula C3H9N3O It is a derivative of acetamide, where one of the hydrogen atoms is replaced by a hydrazinyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-methylacetamide typically involves the reaction of N-methylacetamide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylacetamide+Hydrazine→this compound
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 70-80°C. The reaction time can vary, but it generally takes a few hours to complete.
Industrial Production Methods
For industrial production, the process involves similar steps but on a larger scale. The raw materials, N-methylacetamide and hydrazine, are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinyl derivatives.
Scientific Research Applications
2-Hydrazinyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N-methylacetamide involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: Lacks the hydrazinyl group and has different chemical properties.
Hydrazine: Contains two hydrazinyl groups and is more reactive.
Acetamide: The parent compound without any substitutions.
Uniqueness
2-Hydrazinyl-N-methylacetamide is unique due to the presence of both a hydrazinyl group and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3H9N3O |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
2-hydrazinyl-N-methylacetamide |
InChI |
InChI=1S/C3H9N3O/c1-5-3(7)2-6-4/h6H,2,4H2,1H3,(H,5,7) |
InChI Key |
ZOFVKWQBYLEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



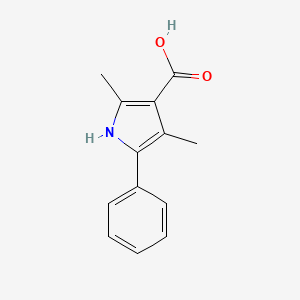
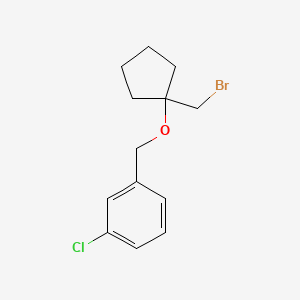
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
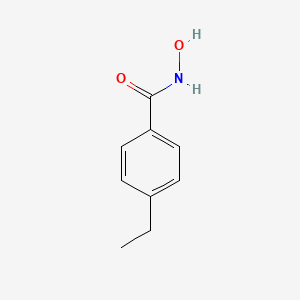
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
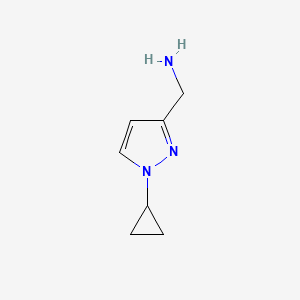
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
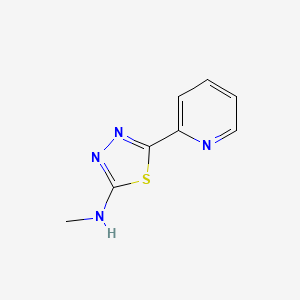
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
